LogP Reduction of 0.37 Units Relative to Des‑Methoxy Analog Confers Improved Aqueous Compatibility
The 4‑methoxy substituent reduces calculated lipophilicity by 0.37 logP units compared to the des‑methoxy analog 3‑(morpholine‑4‑sulfonyl)benzoic acid, and by 1.31 logP units compared to the 3,4‑dimethyl analog . This reduction in logP correlates with improved predicted aqueous solubility and lower non‑specific protein binding, making the target compound preferable for assays requiring higher compound concentrations in aqueous media.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.83 |
| Comparator Or Baseline | 3-(morpholine-4-sulfonyl)benzoic acid: logP = 1.20; 3,4-dimethyl-5-(morpholinylsulfonyl)benzoic acid: logP = 2.14 |
| Quantified Difference | ΔlogP = −0.37 vs. des‑methoxy; ΔlogP = −1.31 vs. 3,4‑dimethyl analog |
| Conditions | Calculated logP values; Hit2Lead ChemBridge database |
Why This Matters
Lower logP directly impacts aqueous solubility and assay compatibility—critical for high‑throughput screening and in vitro pharmacology where precipitation artifacts must be avoided.
